N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
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Overview
Description
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound that incorporates several heterocyclic structuresCompounds containing benzofuran rings are known for their diverse biological activities, such as anti-tumor, antibacterial, and antiviral properties .
Mechanism of Action
Target of Action
Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to exhibit various biological activities, suggesting that they may interact with their targets in a number of ways . For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects , indicating that they may interact with cellular targets to inhibit cell proliferation.
Biochemical Pathways
For instance, benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may affect pathways related to cell proliferation, bacterial growth, oxidative stress, and viral replication.
Pharmacokinetics
It has been noted that improved bioavailability is one of the targets achieved with most of the more recent compounds , suggesting that this compound may also have favorable ADME properties that enhance its bioavailability.
Result of Action
For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects , suggesting that this compound may also have effects on cell proliferation.
Action Environment
It is known that the biological activity of benzofuran derivatives can be influenced by the substitution at the biphenyl ring . This suggests that the compound’s action, efficacy, and stability may also be influenced by the specific chemical environment in which it is present.
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives, such as N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide, have been found to interact with a wide range of enzymes, proteins, and other biomolecules . These interactions can influence various biochemical reactions, contributing to their diverse biological and pharmacological activities
Cellular Effects
Benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors
Formation of Benzofuran Ring: The benzofuran ring can be synthesized via the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Nitrothiophene Moiety: The nitrothiophene moiety can be introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and reduce side reactions .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which also contain benzofuran rings, exhibit similar biological activities.
Oxadiazole Derivatives: Compounds containing oxadiazole rings are known for their antimicrobial and anticancer properties.
Nitrothiophene Derivatives: Nitrothiophene-containing compounds are often used in materials science for their electronic properties.
Uniqueness
This combination is not commonly found in other compounds, making it a valuable target for further research and development .
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O5S/c20-13(11-5-6-12(25-11)19(21)22)16-15-18-17-14(24-15)10-7-8-3-1-2-4-9(8)23-10/h1-7H,(H,16,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTSWWYOKREJDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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